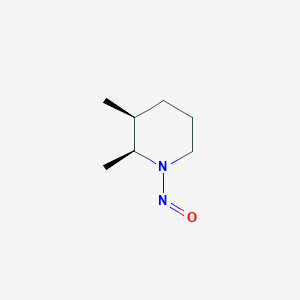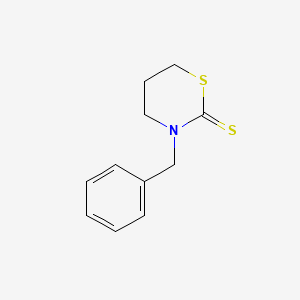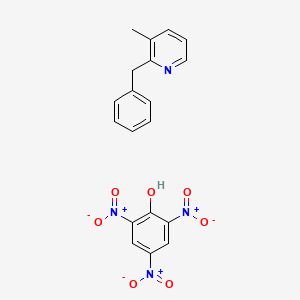
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is a chiral organic compound with a piperidine ring structure It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a nitroso group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of a suitable piperidine precursor. One common method is the reaction of (2S,3S)-2,3-dimethylpiperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing precise control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-Dimethylpiperidine
- (2R,3R)-2,3-Dimethyl-1-nitrosopiperidine
- (2S,3S)-2,3-Dimethyl-1-nitropiperidine
Uniqueness
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and structural analogs, this compound exhibits distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
64605-04-5 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-9(8-10)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
SNTDWVVCBWIQQC-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCCN([C@H]1C)N=O |
Canonical SMILES |
CC1CCCN(C1C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)





![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)




![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)


